molecular formula C13H7F3N2O3 B12877073 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1083196-27-3

6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B12877073
CAS No.: 1083196-27-3
M. Wt: 296.20 g/mol
InChI Key: DNYZDAHKXQMBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a unique combination of a furan ring, a trifluoromethyl group, and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolopyridine core, followed by the introduction of the furan and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrrolopyridine core can be reduced to form dihydropyrrolopyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrrolopyridine core can produce dihydropyrrolopyridine derivatives.

Scientific Research Applications

6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a probe to study enzyme interactions and binding affinities.

    Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The furan ring and pyrrolopyridine core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-(trifluoromethyl)pyridine-2-carboxylic acid: This compound shares the trifluoromethyl and pyridine moieties but lacks the furan ring and pyrrolopyridine core.

    2-(trifluoromethyl)pyridine-5-boronic acid: This compound contains the trifluoromethyl and pyridine groups but has a boronic acid functional group instead of the carboxylic acid and lacks the furan ring.

Uniqueness

6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its combination of a furan ring, a trifluoromethyl group, and a pyrrolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1083196-27-3

Molecular Formula

C13H7F3N2O3

Molecular Weight

296.20 g/mol

IUPAC Name

6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H7F3N2O3/c14-13(15,16)7-5-8(10-2-1-3-21-10)17-11-6(7)4-9(18-11)12(19)20/h1-5H,(H,17,18)(H,19,20)

InChI Key

DNYZDAHKXQMBEW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(N3)C(=O)O)C(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.